molecular formula C9H5BrClN B1373807 8-Bromo-3-chloroisoquinoline CAS No. 1029720-63-5

8-Bromo-3-chloroisoquinoline

Cat. No. B1373807
CAS RN: 1029720-63-5
M. Wt: 242.5 g/mol
InChI Key: DBTXKDKSTIONNI-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinoline is a chemical compound with the CAS Number: 1029720-63-5 . It has a molecular weight of 242.5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties couldn’t be found.

Scientific Research Applications

1. Photolabile Protecting Group for Carboxylic Acids

8-Bromo-7-hydroxyquinoline (BHQ) has been identified as a photolabile protecting group for carboxylic acids. It exhibits a higher single photon quantum efficiency compared to other esters and has shown sensitivity to multiphoton-induced photolysis, making it suitable for in vivo use. Its increased solubility and low fluorescence are advantageous as a caging group for biological messengers, indicating its potential applications in biological and chemical research (Fedoryak et al., 2002).

2. Antifungal Activity

A study synthesized and characterized the ligand 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its transition metal chelates. These complexes were tested for antifungal activity, revealing potential applications of brominated hydroxyquinoline derivatives in antifungal treatments (Vashi & Patel, 2013).

3. Photoremovable Protecting Group for Physiological Use

8-Bromo-7-hydroxyquinoline (BHQ) has been explored as a photoremovable protecting group for physiological use. It efficiently undergoes photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE), allowing the release of carboxylates, phosphates, and diols. This makes BHQ a promising candidate for regulating the action of biological effectors in cell and tissue culture with light, especially 2PE (Zhu et al., 2006).

4. Synthesis of Antitumor Alkaloid Analogs

A study developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, leading to an analog of the antitumor alkaloid luotonin A. This analog demonstrated antitumor activity, including apoptosis of cultured tumor cells and inhibiting DNA-topoisomerase I, showcasing the potential therapeutic applications of bromo-chloroisoquinoline derivatives in cancer treatment (Golubev et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKDKSTIONNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679864
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029720-63-5
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3-chloroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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